

Comprehensive Spectroscopic Profile: Di-sec-butoxymethane

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Compound of Interest

Compound Name: Methane, di-sec-butoxy-

CAS No.: 2568-92-5

Cat. No.: B13781111

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CAS: 2568-92-5 | Formula: C

H

O

| MW: 160.25 g/mol [1]

Executive Summary & Molecular Architecture

Di-sec-butoxymethane is a formaldehyde acetal derived from sec-butanol. Unlike simple linear acetals, its spectroscopic signature is complicated by the chirality of the sec-butyl group. The presence of two chiral centers creates a mixture of stereoisomers (racemic and meso) which can result in signal splitting often misinterpreted as impurities in low-resolution analysis.

Key Applications:

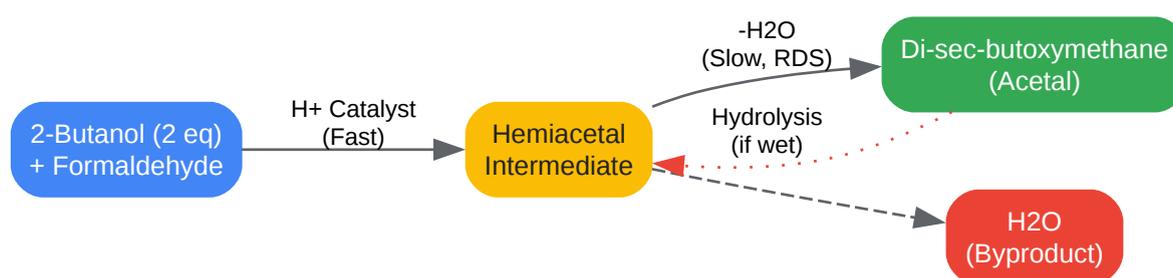
- **Green Solvent:** A biodegradable alternative to chlorinated solvents and linear ethers.
- **Fuel Oxygenate:** Reduces soot formation in diesel surrogates due to branched architecture.
- **Synthetic Intermediate:** Stable protecting group for alcohols or formaldehyde source under non-acidic conditions.

Synthesis & Reaction Mechanism

The synthesis follows a reversible acid-catalyzed acetalization. Understanding this pathway is critical for interpreting Mass Spectrometry (MS) fragmentation, which often reverses this formation.

Reaction Pathway Diagram

The following diagram illustrates the formation mechanism and the equilibrium critical for yield optimization.



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Figure 1: Acid-catalyzed condensation of 2-butanol and formaldehyde. Water removal (Dean-Stark) drives the equilibrium to the right.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Expert Insight: The NMR spectrum of di-sec-butoxymethane is distinct from n-butyl analogs. The sec-butyl group introduces a chiral center at the C2 position.[1] Commercial samples synthesized from racemic 2-butanol will contain:

- Racemic pair (): Enantiomers (magnetically equivalent in achiral solvents).
- Meso form (): Diastereomer (magnetically distinct). Note: In standard 300-400 MHz instruments, these often overlap, but line broadening or slight splitting of the acetal -CH

- and ether -CH- peaks is expected.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Notes
Acetal -CH- -	4.65 - 4.75	Singlet (broad)	2H	-	Deshielded by two oxygens. May appear as two closely spaced lines due to diastereomers.
Ether -CH-	3.60 - 3.75	Multiplet (Sextet)	2H	~6.2	Methine proton of the sec-butyl group.
-CH - (Ethyl)	1.45 - 1.60	Multiplet	4H	-	Diastereotopic protons within the ethyl group may cause complex splitting.
-CH (Doublet)	1.10 - 1.15	Doublet	6H	6.2	Methyl attached to the chiral center.
-CH (Triplet)	0.88 - 0.92	Triplet	6H	7.4	Terminal methyl of the ethyl group.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Environment	Shift (, ppm)	Structural Significance
Acetal (-O-CH-O-)	92.5 - 94.0	Diagnostic peak. The most deshielded carbon.
Ether Methine (-CH-)	73.5 - 75.0	Alpha-carbon of the butyl group.
Methylene (-CH-)	29.0 - 30.5	Beta-carbon (ethyl group).
Methyl (Branch)	19.0 - 19.8	Methyl attached to the chiral center.
Methyl (Terminal)	9.5 - 10.2	Terminal methyl.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ether linkages and lacks the broad O-H stretch of the precursor alcohol, serving as a quick check for reaction completeness.

- Absence of O-H: No broad band at 3300-3400 cm

(indicates full conversion).

- C-O-C Asymmetric Stretch: 1090 – 1150 cm

. Strong, characteristic of aliphatic ethers/acetals.

- C-H sp

Stretch: 2850 – 2970 cm

. Multiple bands corresponding to -CH

, -CH

-, and methine C-H.

- Fingerprint Region: Distinct skeletal vibrations at 1380 cm

(gem-dimethyl doublet-like deformation, though strictly a single methyl on a methine).

Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) Acetals are fragile under EI conditions. The molecular ion (M

) is often weak or absent. The fragmentation is driven by alpha-cleavage adjacent to the oxygen.

Key Fragments:

- m/z 131:

(Loss of ethyl group).

- m/z 103:

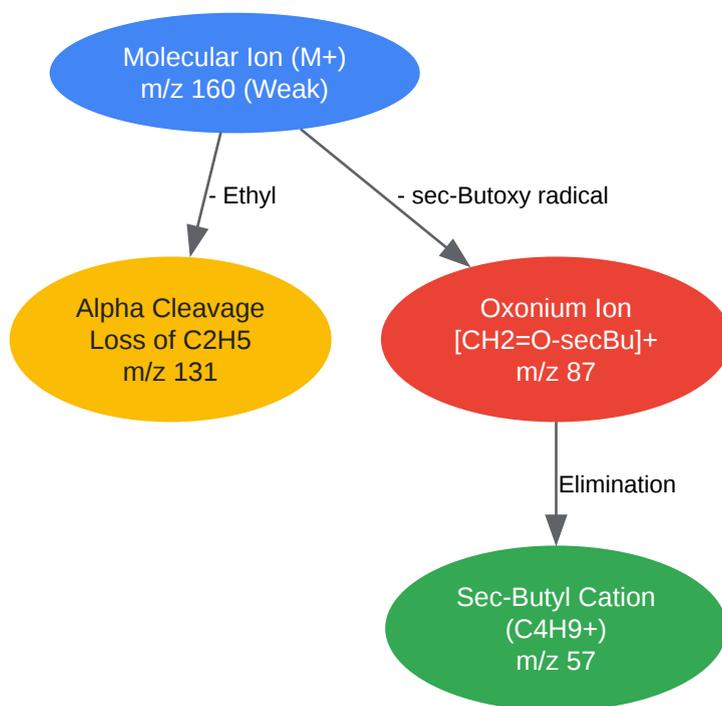
(Loss of one sec-butyl radical).

- m/z 57:

(sec-butyl carbocation - Base Peak or very strong).

- m/z 45:

(Rearrangement fragment).



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Figure 2: Primary fragmentation pathways in Electron Impact MS.

Experimental Protocol: Synthesis & Purification

Self-Validating Method: The use of a Dean-Stark apparatus provides visual confirmation of reaction progress via water collection.

Reagents:

- Paraformaldehyde (PFA) or Formalin (37%).
- 2-Butanol (excess, 2.5 eq).
- p-Toluenesulfonic acid (pTSA) (1 mol%).
- Solvent: Cyclohexane or Toluene (azeotropic entrainer).

Step-by-Step Methodology:

- Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
- Charging: Add 2-Butanol (2.5 equivalents) and solvent (100 mL). Add pTSA catalyst.
- Depolymerization: Heat to 60°C. Slowly add Paraformaldehyde (1 equivalent). (Note: PFA depolymerizes to formaldehyde in situ).
- Reflux: Heat to vigorous reflux. Monitor water collection in the trap.
 - Checkpoint: Reaction is complete when water volume matches theoretical yield (approx. 18 mL per mole of aldehyde).
- Neutralization: Cool to RT. Add NaHCO₃ (sat. aq) or solid Na₂CO₃ to quench the acid catalyst. Crucial: Failure to neutralize will cause hydrolysis during distillation.
- Purification:
 - Wash organic layer with brine (x2).
 - Dry over MgSO₄.
 - Fractional Distillation. Collect fraction at 158-160°C (atmospheric pressure).

References

- PubChem. (2024). Compound Summary: Di-sec-butoxymethane (CID 17380). National Library of Medicine. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. (2023). Kovats Retention Index for Di-sec-butoxymethane. Retrieved from [\[Link\]](#)

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- To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: Di-sec-butoxymethane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13781111#spectroscopic-data-of-di-sec-butoxymethane-nmr-ir-ms>]

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